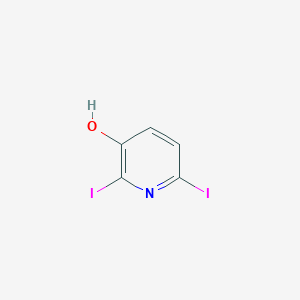
2,6-Diiodopyridin-3-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridinol derivatives typically involves complex organic reactions, offering insights into the chemical flexibility and reactivity of these compounds. For instance, the development of new synthetic strategies for 6-amino-2,4,5-trimethylpyridin-3-ols from pyridoxine·HCl showcases the intricate processes involved in pyridinol synthesis. This particular method, through a six-step sequence including a Buchwald-Hartwig amination reaction, highlights the adaptability of pyridine compounds to various substitutions, potentially applicable to 2,6-Diiodopyridin-3-ol derivatives (Kim et al., 2014).
Molecular Structure Analysis
The molecular structure of pyridinol compounds like this compound is crucial for understanding their chemical behavior and reactivity. Research into similar compounds, such as the study on 3-amino-6,6′-bis(methoxycarbonyl)-2,2′-bipyridine, provides valuable insights into how structural features, including substituents and their positions on the pyridine ring, influence molecular conformation and stability. Such analyses are fundamental for the development of compounds with desired chemical properties (Long et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of this compound can be inferred from studies on related compounds. For example, the synthesis of 2,4,6-triazidopyridine and its 3,5-diiodo derivative from 2,4,6-trifluoropyridine via diiodination and azidation reactions reveals the potential for diverse chemical modifications and reactions involving iodine and azide groups. These processes illustrate the compound's versatility in chemical synthesis and the impact of substituents on its reactivity (Chapyshev & Chernyak, 2012).
Applications De Recherche Scientifique
Ligand Synthesis and Complex Chemistry : Derivatives of di(pyrazolyl)pyridines, related to 2,6-Diiodopyridin-3-ol, have been explored for their synthesis and complex chemistry. These derivatives are useful in producing luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Catalytic Applications : Terpyridine analogues, including those related to this compound, have found applications in diverse fields such as materials science (e.g., photovoltaics), biomedicinal chemistry (e.g., DNA intercalation), and organometallic catalysis. They have been used in reactions ranging from artificial photosynthesis to biochemical and organic transformations (Winter, Newkome, & Schubert, 2011).
Antiangiogenic and Antitumor Activities : Compounds like 6-amido-2,4,5-trimethylpyridin-3-ols, which are structurally related to this compound, have shown significant antiangiogenic and antitumor activities. These compounds disrupt angiogenesis-related pathologies and offer potential for novel angiogenesis inhibitors (Lee et al., 2014).
Prion Disease Treatment : 2-Aminopyridine-3,5-dicarbonitrile compounds, related to this compound, have shown promise as prion replication inhibitors in cell cultures. They mimic dominant-negative prion protein mutants and could be potential treatments for prion diseases (May et al., 2007).
Colitis Treatment : Analogues of pyridin-3-ol compounds, structurally similar to this compound, have been studied for their anti-inflammatory bowel disease activity. These compounds have shown significant inhibitory actions against colon inflammation and angiogenesis, highlighting their potential as anti-colitis drugs (Chaudhary et al., 2020).
Antimicrobial Properties : Pyridine derivatives, including those structurally related to this compound, have demonstrated potential as antimicrobial drugs, particularly against various strains of Escherichia coli. Their structure and chemical composition play a crucial role in their biological activity (Koszelewski et al., 2021).
Organic Light Emitting Diodes (OLEDs) : Complexes involving pyridine chelates, similar to this compound, have been used in OLED fabrication. Their luminescent properties at both fluid and solid states are beneficial for creating efficient yellow and white OLEDs with high performance (Liao et al., 2014).
Propriétés
IUPAC Name |
2,6-diiodopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3I2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOQSPXMJKWUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3I2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382806 | |
| Record name | 2,6-diiodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14764-90-0 | |
| Record name | 2,6-diiodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



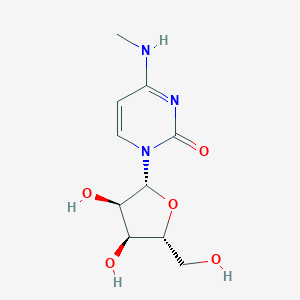

![Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone](/img/structure/B85239.png)


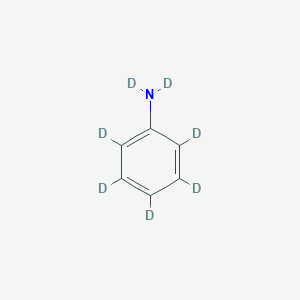
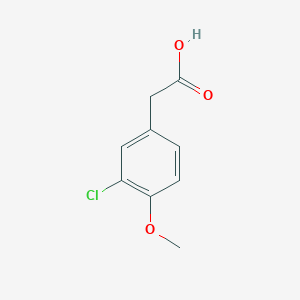


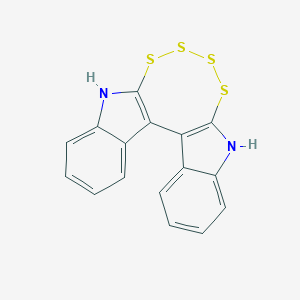


![n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride](/img/structure/B85264.png)
